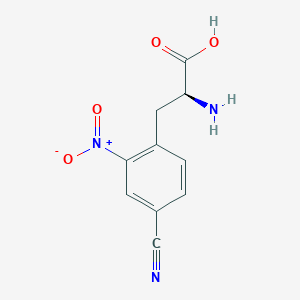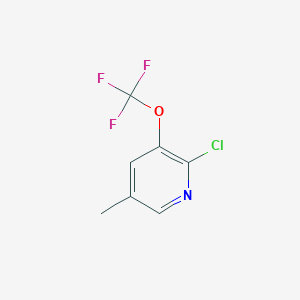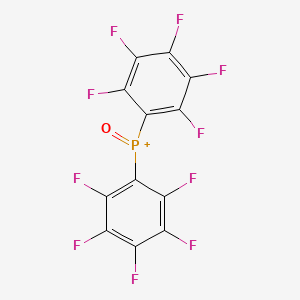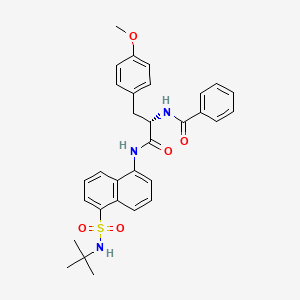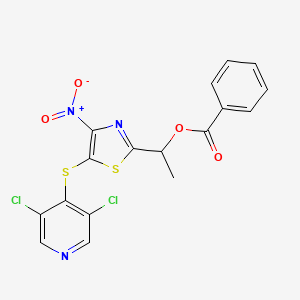
1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethyl benzoate is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a thiazole ring, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethyl benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated nitro compound under basic conditions.
Introduction of the Pyridine Ring: The 3,5-dichloropyridine moiety can be introduced via a nucleophilic substitution reaction, where the thiazole compound reacts with 3,5-dichloropyridine in the presence of a base.
Esterification: The final step involves the esterification of the intermediate compound with benzoic acid or its derivatives under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorines on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethyl benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections due to its potential antimicrobial properties.
Agrochemicals: It can be used in the development of new pesticides or herbicides.
Material Science: It can be used in the synthesis of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethyl benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the function of bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,5-Dichloropyridin-4-yl)ethanol
- 3,5-Dichloropyridin-4-amine
- 3,5-Dichloroisonicotinonitrile
Uniqueness
1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethyl benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its thiazole and nitro groups, in particular, make it distinct from other similar compounds, providing unique opportunities for chemical modifications and applications.
Propriétés
Formule moléculaire |
C17H11Cl2N3O4S2 |
|---|---|
Poids moléculaire |
456.3 g/mol |
Nom IUPAC |
1-[5-(3,5-dichloropyridin-4-yl)sulfanyl-4-nitro-1,3-thiazol-2-yl]ethyl benzoate |
InChI |
InChI=1S/C17H11Cl2N3O4S2/c1-9(26-16(23)10-5-3-2-4-6-10)15-21-14(22(24)25)17(28-15)27-13-11(18)7-20-8-12(13)19/h2-9H,1H3 |
Clé InChI |
GGEPIDGPBNNBEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=C(S1)SC2=C(C=NC=C2Cl)Cl)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


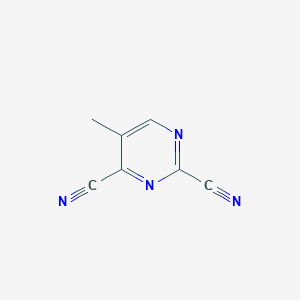

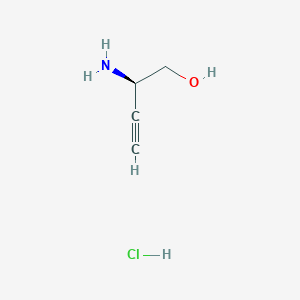
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B13106706.png)
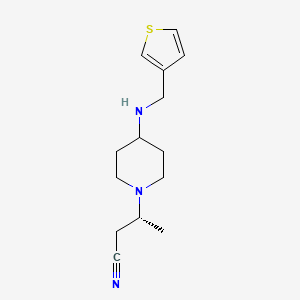


![Imidazo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B13106749.png)
